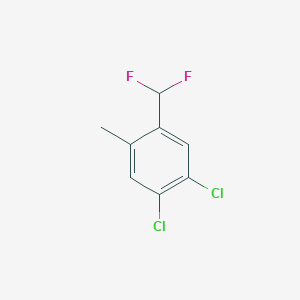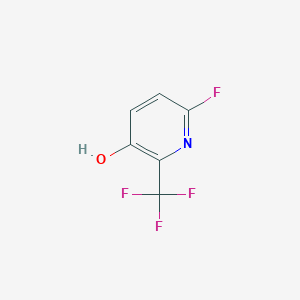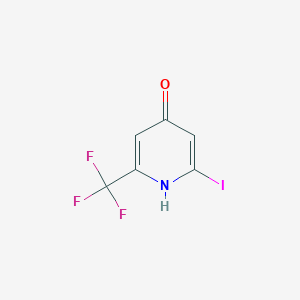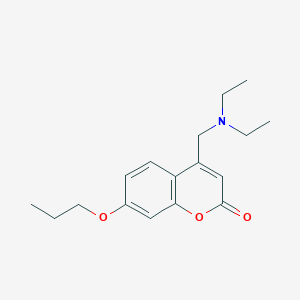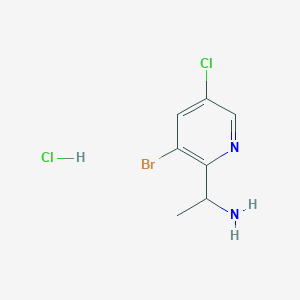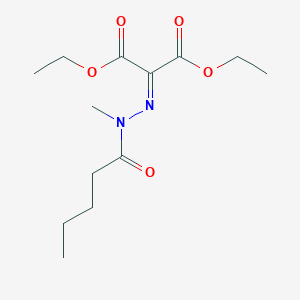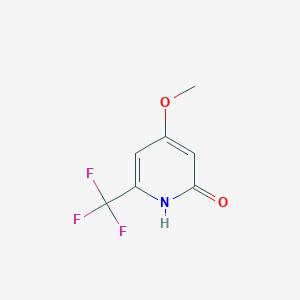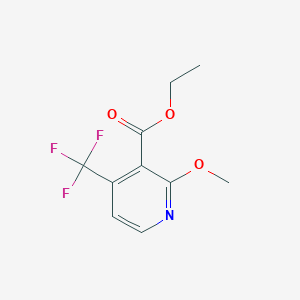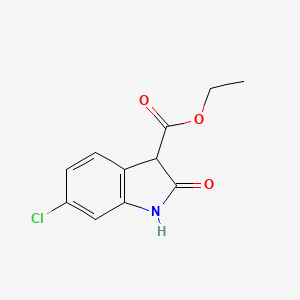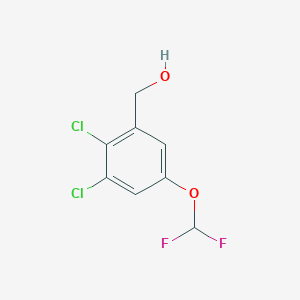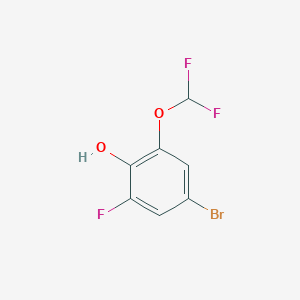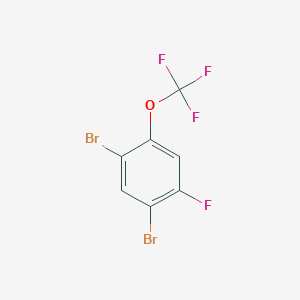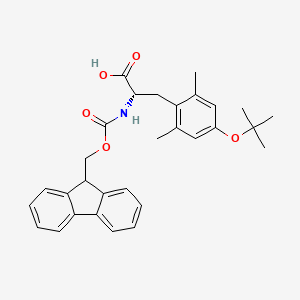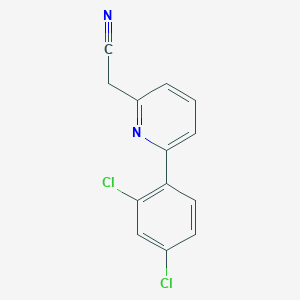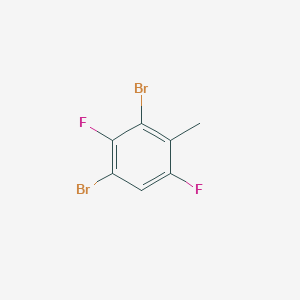
2,4-Dibromo-3,6-difluorotoluene
Description
2,4-Dibromo-3,6-difluorotoluene is a chemical compound with the molecular formula C~7~H~4~Br~2~F~2~ . It belongs to the class of fluorinated aromatic compounds and is used in various applications, including as a nucleotide analog in DNA research . Its structure consists of a toluene ring substituted with bromine and fluorine atoms.
Synthesis Analysis
The synthesis of 2,4-Dibromo-3,6-difluorotoluene involves specific chemical reactions. While I don’t have access to specific papers detailing the synthesis, it typically starts with a precursor compound and proceeds through halogenation and fluorination steps. Researchers have explored various synthetic routes to obtain this compound .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3,6-difluorotoluene is crucial for understanding its properties and reactivity. The compound’s structure consists of a benzene ring (toluene) with two bromine atoms (Br) attached at positions 2 and 4 and two fluorine atoms (F) attached at positions 3 and 6. The arrangement of these substituents affects its physical and chemical behavior .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Some potential reactions include substitution reactions (e.g., nucleophilic substitution), aromatic electrophilic substitution, and cross-coupling reactions. Researchers have investigated its reactivity in different contexts .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1,3-dibromo-2,5-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHZLADEZYKJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,6-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



